

In-Depth Technical Guide to the Structure of Ald-CH2-PEG10-Boc

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Compound of Interest		
Compound Name:	Ald-CH2-PEG10-Boc	
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For researchers and professionals in drug development, a precise understanding of the molecular architecture of chemical linkers is paramount. This guide provides a detailed analysis of the structure of **Ald-CH2-PEG10-Boc**, a heterobifunctional polyethylene glycol (PEG) linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Molecular Structure Elucidation

The nomenclature "Ald-CH2-PEG10-Boc" suggests a molecule composed of four key moieties: an aldehyde group (Ald), a methylene bridge (-CH2-), a polyethylene glycol chain with ten repeating units (PEG10), and a tert-Butoxycarbonyl (Boc) group. Through analysis of the compound's molecular formula, $C_{27}H_{52}O_{13}$, and molecular weight of approximately 584.69 g/mol , the precise connectivity of these components has been determined.[1]

Contrary to what the "Boc" nomenclature might typically imply (a Boc-protected amine), the absence of nitrogen in the molecular formula indicates that the Boc group is present as a tert-butyl ester. This ester serves as a protecting group for a terminal carboxylic acid. The "Ald-CH2-" portion of the name signifies a protected aldehyde, specifically a 2-formylmethoxyethyl group at the opposing terminus of the PEG chain.

The complete, elucidated structure is a tert-butyl ester of a carboxylic acid at one end of a PEG chain, and a methoxy-acetaldehyde at the other end.

Chemical and Physical Properties



A summary of the key quantitative data for **Ald-CH2-PEG10-Boc** is presented in the table below for ease of reference and comparison.

Property	Value	Reference
Molecular Formula	C27H52O13	[1]
Molecular Weight	584.69 g/mol	[1]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO, DMF, and chlorinated solvents	-
Purity	Typically >95%	-

Structural Diagram

The following diagram, generated using the Graphviz DOT language, illustrates the two-dimensional chemical structure of **Ald-CH2-PEG10-Boc**.

Caption: 2D structure of Ald-CH2-PEG10-Boc.

Experimental Protocols

As this guide focuses on the structural elucidation of **Ald-CH2-PEG10-Boc**, detailed experimental protocols for its synthesis or application are beyond the current scope. However, the functional groups present suggest its utility in bioconjugation reactions. The aldehyde can readily react with hydrazides or aminooxy groups to form hydrazones or oximes, respectively. The tert-butyl ester can be deprotected under acidic conditions to reveal a carboxylic acid, which can then be activated for conjugation to amine-containing molecules.

Role in PROTAC Development

Ald-CH2-PEG10-Boc is classified as a PEG-based PROTAC linker.[2][3] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is crucial as it connects the target-binding ligand to the E3 ligase-binding ligand and

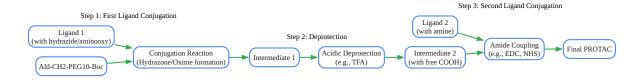


influences the overall properties of the resulting molecule, such as solubility and cell permeability.

The heterobifunctional nature of **Ald-CH2-PEG10-Boc** allows for the sequential conjugation of the two different ligands. The PEG chain provides desirable pharmacokinetic properties, including increased hydrophilicity and a longer half-life in circulation.

Logical Workflow for Application

The logical workflow for utilizing **Ald-CH2-PEG10-Boc** in the synthesis of a PROTAC is depicted in the following diagram.



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Caption: PROTAC synthesis workflow using Ald-CH2-PEG10-Boc.

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References

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